molecular formula C16H12N2O4S B163404 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide CAS No. 19992-50-8

4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide

Cat. No. B163404
CAS RN: 19992-50-8
M. Wt: 328.3 g/mol
InChI Key: CSYFFQVEQXEIAB-UHFFFAOYSA-N
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Description

4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide is a chemical compound with the molecular formula C16H12N2O4S . It is a type of 1,4-naphthoquinones .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, which includes 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide, involves the use of 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide is represented by the InChI string: InChI=1S/C16H12N2O4S/c17-23(21,22)11-7-5-10(6-8-11)18-14-9-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,18H,(H2,17,21,22) . It has a net charge of 0 and a monoisotopic mass of 328.05178 .

Scientific Research Applications

Selective Detection of Sn2+ Ions A derivative of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide, specifically 4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide (4CBS), was developed as a colorimetric and fluorescence probe for the selective detection of Sn2+ ions in aqueous solutions. The probe's mechanism is based on the reduction of the -C═O group to -C-OH upon interaction with Sn2+, leading to fluorescence activation. This probe was also applied in bioimaging studies, demonstrating its efficacy as a fluorescent marker for detecting Sn2+ in living cells and zebrafish, highlighting its potential in environmental monitoring and biological research (Ravichandiran et al., 2020).

Antibacterial Applications Research into N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, which are structurally related to 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide, has shown these compounds to possess significant antibacterial activity. The study focused on the synthesis and screening of these derivatives for their efficacy against various bacterial strains, demonstrating their potential as potent antibacterial agents (Abbasi et al., 2015).

Anticancer Activity The anticancer evaluation of 1,4‐Naphthoquinone derivatives, including phenylaminosulfanyl-1,4‐naphthoquinone compounds which are structurally akin to 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide, revealed promising cytotoxic activity against various human cancer cell lines. These compounds were found to induce apoptosis and arrest the cell cycle at the G1 phase, suggesting their potential as therapeutic agents for cancer treatment (Ravichandiran et al., 2019).

Hg2+ Ion Detection and Bioimaging Another derivative, 4-((3-(octadecylthio)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide (4DBS), was synthesized for the selective detection of Hg2+ ions. It showcased a ratiometric fluorescence turn-on response and was applied in bioimaging for Hg2+ detection in live cells and zebrafish larvae. This application is vital for environmental monitoring and understanding mercury's impact on biological systems (Ravichandiran et al., 2021).

properties

IUPAC Name

4-[(1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c17-23(21,22)11-7-5-10(6-8-11)18-14-9-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,18H,(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYFFQVEQXEIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495821
Record name 4-[(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide

CAS RN

19992-50-8
Record name 4-[(1,4-Dihydro-1,4-dioxo-2-naphthalenyl)amino]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19992-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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